molecular formula C27H30ClN3O6 B122961 巴尼地平盐酸盐 CAS No. 104757-53-1

巴尼地平盐酸盐

货号: B122961
CAS 编号: 104757-53-1
分子量: 528.0 g/mol
InChI 键: XEMPUKIZUCIZEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Pharmacological Profile

Barnidipine belongs to the dihydropyridine class of calcium channel blockers and exhibits high affinity for L-type calcium channels located in the vascular smooth muscle. Its mechanism involves vasodilation, which reduces peripheral vascular resistance and subsequently lowers blood pressure without causing reflex tachycardia. The drug is characterized by a slow onset of action and prolonged effects, making it suitable for once-daily dosing.

Treatment of Hypertension

Barnidipine is primarily indicated for managing mild to moderate essential hypertension. Clinical studies have demonstrated its efficacy in reducing both systolic and diastolic blood pressure over extended periods. For instance, a study involving 30 patients showed that barnidipine treatment resulted in significant reductions in office and ambulatory blood pressure after 24 weeks, comparable to amlodipine but with fewer adverse events reported .

Management of Chronic Stable Angina

In addition to hypertension, barnidipine has been investigated for its role in managing chronic stable angina. The drug's ability to lower blood pressure while improving coronary blood flow makes it beneficial for patients with angina symptoms associated with hypertension .

Comparative Studies

Barnidipine has been compared with other antihypertensive agents such as amlodipine and lercanidipine in various clinical trials:

  • Efficacy : A multicenter study reported that barnidipine demonstrated equivalent antihypertensive efficacy to amlodipine and nitrendipine but produced fewer side effects like peripheral edema .
  • Safety Profile : In a head-to-head trial against lercanidipine, both drugs effectively reduced blood pressure, but barnidipine was associated with fewer adverse effects, enhancing its tolerability among patients .

Case Study: Long-term Efficacy

A long-term follow-up study indicated that 91% of patients maintained their antihypertensive response to barnidipine after one year of treatment. This highlights the drug's sustained efficacy over time without significant loss of effectiveness .

Research Findings: Ambulatory Blood Pressure Monitoring

A Japanese multicenter study evaluated the effects of barnidipine on 24-hour ambulatory blood pressure monitoring. The results showed that barnidipine effectively controlled blood pressure throughout the day and night, particularly benefiting patients with surge-type hypertension who experience rapid increases in blood pressure upon waking .

Summary Table of Key Findings

Study/Trial Population Duration Outcome Adverse Events
Randomized Trial Comparing Barnidipine vs Amlodipine30 Patients24 weeksSimilar BP reduction; fewer AEs with Barnidipine60% AEs in Amlodipine group vs 13% in Barnidipine group
J-MUBA Study on Ambulatory BP233 Patients6 monthsEffective BP control; better in surge-type patientsMinimal AEs reported
Long-term Efficacy StudyVarious PatientsUp to 2 years91% maintained response after initial treatmentFew reports of dizziness/headache

准备方法

合成路线和反应条件: 巴尼地平的合成涉及在醋酸铵存在下,3-硝基苯甲醛与乙酰乙酸乙酯反应,形成二氢吡啶中间体。 然后将该中间体与1-苄基-3-吡咯烷醇反应,得到巴尼地平 .

工业生产方法: 巴尼地平的工业生产通常遵循相同的合成路线,但规模更大。 反应条件经过优化,以确保高收率和纯度。 最终产物通常采用重结晶技术进行提纯 .

反应类型:

常用试剂和条件:

主要产物:

生物活性

Barnidipine hydrochloride is a long-acting calcium antagonist belonging to the dihydropyridine (DHP) class of calcium channel blockers. It is primarily used for the treatment of hypertension due to its unique pharmacological properties, including a slow onset of action and a prolonged duration of effect. This article delves into the biological activity of barnidipine, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Barnidipine exerts its antihypertensive effects primarily through the selective inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle cells. This inhibition leads to vasodilation and a subsequent reduction in peripheral vascular resistance. The drug has a high affinity for the inactivated state of these channels, which contributes to its long-lasting effects .

The lipophilicity of barnidipine allows it to accumulate in cell membranes, enhancing its access to target receptors over time. This property results in a gradual onset of action, making it suitable for once-daily dosing . The pharmacological profile of barnidipine is characterized by:

  • High affinity for L-type calcium channels.
  • Selective action against cardiovascular L-type calcium channels.
  • Minimal reflex tachycardia , which is often seen with other calcium channel blockers.

Pharmacokinetics

Understanding the pharmacokinetics of barnidipine is essential for optimizing its therapeutic use. Key pharmacokinetic parameters include:

ParameterValue
Peak Plasma Concentration (Cmax) 0.48 µg/L after 10 mg dose
Time to Peak Concentration (Tmax) 5-6 hours after administration
Bioavailability Approximately 1.1% due to first-pass metabolism
Volume of Distribution Higher concentrations in liver and kidneys compared to plasma
Protein Binding 92.4% - 98.9%, primarily to albumin
Half-Life Approximately 24 hours

Barnidipine undergoes extensive hepatic metabolism, primarily via the CYP3A isoenzyme family, resulting in pharmacologically inactive metabolites. The drug is eliminated mainly through feces (60%) and urine (40%) .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of barnidipine in managing hypertension. A notable study compared barnidipine with amlodipine in treatment-naive patients with essential hypertension over a 24-week period. Key findings included:

  • Blood Pressure Reduction : Both groups showed significant reductions in systolic and diastolic blood pressure, with no significant difference between barnidipine (−10.3/−9.4 mmHg) and amlodipine (−16.6/−9.1 mmHg) at the end of the study .
  • Cardiac Health Indicators : Changes in left ventricular mass index (LVMI) and markers of cardiac damage were similar between both treatments.
  • Adverse Events : Fewer adverse events were reported in the barnidipine group (13%) compared to amlodipine (60%), indicating a better tolerability profile for barnidipine .

Safety Profile

The safety profile of barnidipine is generally favorable, with fewer side effects compared to other calcium channel blockers. Common adverse events include:

  • Dizziness
  • Headache
  • Peripheral edema

In clinical trials, patients treated with barnidipine reported significantly fewer drug-related adverse events than those treated with amlodipine .

Case Studies

Several case studies have highlighted the clinical application and effectiveness of barnidipine:

  • Case Study on Long-term Efficacy : In a multicenter study involving patients with mild to moderate hypertension, 91% maintained their initial response to barnidipine treatment after one year, demonstrating sustained efficacy over time .
  • Comparative Study in Thai Patients : A study conducted on Thai patients reported an average blood pressure reduction of 18 mmHg systolic and 9 mmHg diastolic after treatment with barnidipine, reinforcing its effectiveness across diverse populations .

属性

IUPAC Name

5-O-(1-benzylpyrrolidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMPUKIZUCIZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Barnidipine hydrochloride
Reactant of Route 2
Reactant of Route 2
Barnidipine hydrochloride
Reactant of Route 3
Reactant of Route 3
Barnidipine hydrochloride
Reactant of Route 4
Reactant of Route 4
Barnidipine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Barnidipine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Barnidipine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。